tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23BrN2O3 and its molecular weight is 371.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how “tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate” interacts with its targets and exerts its effects.
Biological Activity
Tert-butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS No. 1010114-48-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 371.27 g/mol. The structure features a piperidine ring substituted with a bromopyridine moiety, which is known to influence its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of piperidine compounds often exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
Compound A | MRSA | 0.78 |
Compound B | VRE | 3.125 |
tert-butyl derivative | Hypothetical efficacy based on structural similarity | TBD |
2. Anti-inflammatory Properties
Piperidine derivatives have been studied for their anti-inflammatory effects, often outperforming traditional anti-inflammatory agents like curcumin in various assays . The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.
3. Antitumor Activity
Preliminary studies suggest that compounds similar to this compound may exhibit antitumor activity in xenograft mouse models. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of RAS signaling pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Membrane Disruption : Some piperidine derivatives affect bacterial cell membranes, leading to depolarization and cell death .
- Cytokine Modulation : Compounds may inhibit the production of inflammatory cytokines, reducing inflammation.
- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various piperidine derivatives, one compound demonstrated significant antibacterial activity against both MRSA and VRE strains at concentrations significantly lower than traditional antibiotics . This highlights the potential of this compound as a lead compound for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Activity
In vitro assays showed that certain piperidine derivatives reduced the levels of TNF-alpha and IL-6 in macrophage cultures, indicating their potential as anti-inflammatory agents . Although specific data for the tert-butyl derivative is not available, its structural similarity suggests it may exhibit comparable effects.
Properties
IUPAC Name |
tert-butyl 4-[(5-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-14-5-4-13(17)10-18-14/h4-5,10,12H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVROYQTBUNAMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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